

# Technical Guide: Chemical Structure, Synthesis, and Applications of Tolrestat-d3

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## Compound of Interest

Compound Name: Tolrestat-d3

Cat. No.: B1162484

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## Executive Summary

**Tolrestat-d3** is the stable isotope-labeled analog of Tolrestat (AY-27773), a potent aldose reductase inhibitor (ARI) historically investigated for the treatment of diabetic neuropathy and retinopathy. In modern drug development, **Tolrestat-d3** serves a critical role as an Internal Standard (IS) in quantitative bioanalysis (LC-MS/MS). Its deuterated structure compensates for matrix effects, ionization suppression, and extraction variability, ensuring high-precision pharmacokinetic (PK) data.

This guide details the chemical architecture, a robust synthetic pathway for the d3-isotopologue, and its application in regulated bioanalytical workflows.

## Chemical Identity & Structural Analysis

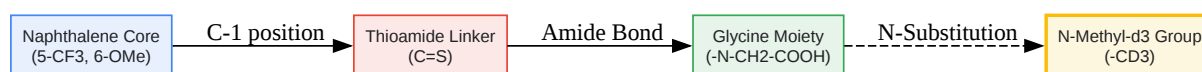
**Tolrestat-d3** is characterized by the substitution of three protons with deuterium atoms, typically on the N-methyl group. This position is metabolically stable and ensures the isotope label is not lost during proton exchange in aqueous media.

## Physicochemical Properties

Feature	Tolrestat (Native)	Tolrestat-d3 (Labeled)
IUPAC Name	N-[[6-methoxy-5-(trifluoromethyl)-1-naphthalenyl]thioxomethyl]-N-methylglycine	N-[[6-methoxy-5-(trifluoromethyl)-1-naphthalenyl]thioxomethyl]-N-(methyl-d3)glycine
CAS Number	82964-04-3 (Native)	1189966-41-1 (Generic/Analog)
Molecular Formula	C <sub>16</sub> H <sub>14</sub> F <sub>3</sub> NO <sub>3</sub> S	C <sub>16</sub> H <sub>11</sub> D <sub>3</sub> F <sub>3</sub> NO <sub>3</sub> S
Molecular Weight	357.35 g/mol	360.37 g/mol
Monoisotopic Mass	357.06	360.08
pKa (Acidic)	~3.5 (Carboxylic acid)	~3.5
LogP	3.7	3.7 (Negligible shift)

## Structural Diagram

The core pharmacophore consists of a trifluoromethyl-substituted naphthalene ring linked to a glycine moiety via a thioamide bridge. The d3-label is located on the sarcosine nitrogen substituent.



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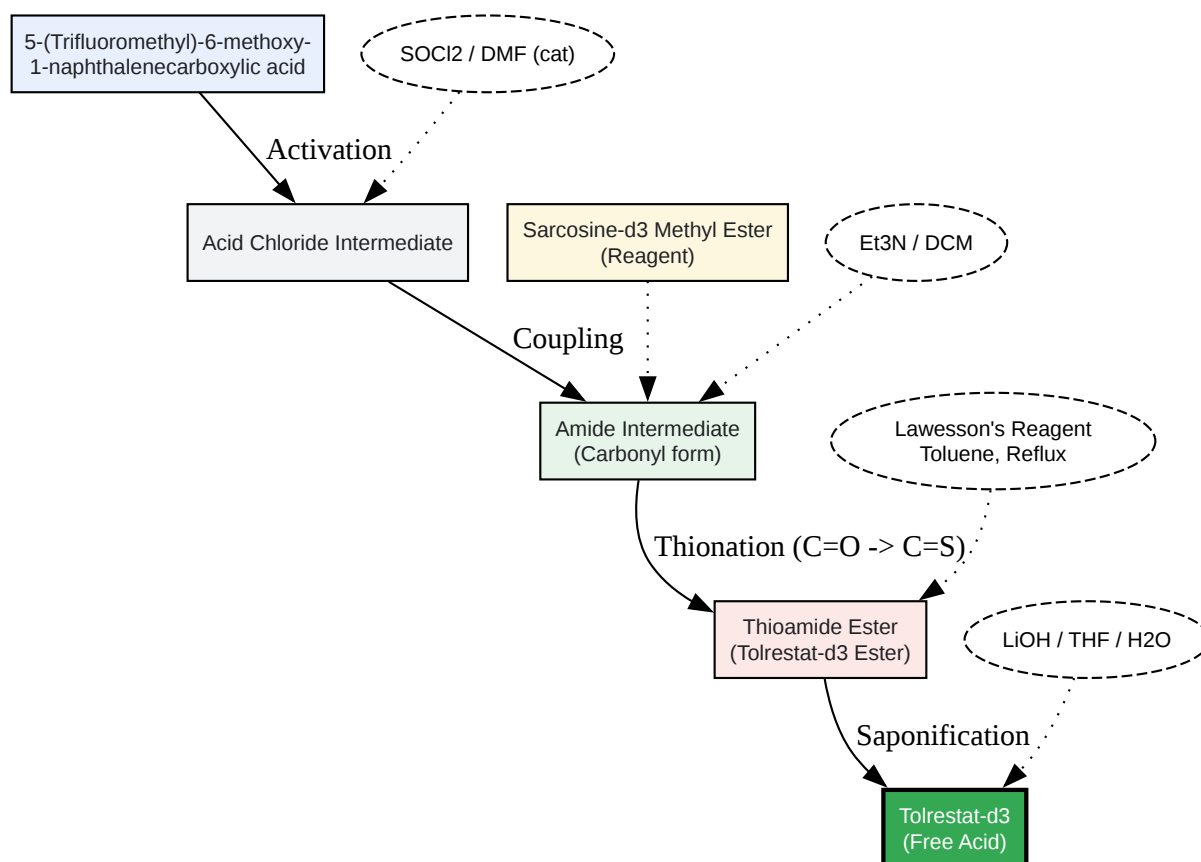
Figure 1: Structural segmentation of **Tolrestat-d3** highlighting the position of the stable isotope label.

## Synthetic Pathway & Methodology

The synthesis of **Tolrestat-d3** requires a strategy that introduces the deuterium label late in the pathway or uses a labeled building block to maximize isotopic purity (>99% D). The most reliable route utilizes Sarcosine-d3 methyl ester as a key intermediate.

## Retrosynthetic Analysis

The molecule is disconnected at the thioamide bond. The naphthalene core is synthesized separately, activated, and then coupled with the labeled amino acid. The carbonyl is subsequently thionated.[1]



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Figure 2: Step-by-step synthetic route for **Tolrestat-d3**.

## Detailed Experimental Protocol

### Step 1: Activation of the Naphthalene Core

- Reagents: 5-(Trifluoromethyl)-6-methoxy-1-naphthalenecarboxylic acid (1.0 eq), Thionyl Chloride (SOCl<sub>2</sub>), DMF (cat).
- Procedure: Dissolve the carboxylic acid in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF followed by dropwise addition of SOCl<sub>2</sub> (1.5 eq). Reflux for 2 hours under inert atmosphere (N<sub>2</sub>). Evaporate solvent to yield the crude acid chloride.

## Step 2: Coupling with Deuterated Sarcosine

- Reagents: Sarcosine-d<sub>3</sub> methyl ester HCl (1.1 eq), Triethylamine (Et<sub>3</sub>N, 3.0 eq), DCM.
- Rationale: Using the methyl ester of sarcosine prevents side reactions at the carboxylic acid site. The d<sub>3</sub>-label is introduced here via the commercially available N-trideuteromethyl glycine derivative.
- Procedure: Suspend Sarcosine-d<sub>3</sub> methyl ester HCl in DCM with Et<sub>3</sub>N at 0°C. Slowly add the acid chloride (dissolved in DCM) to the mixture. Stir at room temperature for 4 hours. Quench with water, extract with DCM, and dry over Na<sub>2</sub>SO<sub>4</sub>.
- Result: Methyl N-[[6-methoxy-5-(trifluoromethyl)-1-naphthalenyl]carbonyl]-N-(methyl-d<sub>3</sub>)glycinate.

## Step 3: Thionation (The Critical Step)

- Reagents: Lawesson's Reagent (0.6 eq), Anhydrous Toluene.
- Mechanism: Lawesson's reagent selectively converts the amide carbonyl (C=O) to a thiocarbonyl (C=S) without affecting the ester or the trifluoromethyl group.
- Procedure: Dissolve the amide intermediate in anhydrous toluene. Add Lawesson's reagent. [2][1][3][4] Reflux (110°C) for 2–4 hours. Monitor by TLC (the thioamide is typically less polar and yellow). Cool, filter off precipitates, and concentrate. Purify via silica gel chromatography.

## Step 4: Hydrolysis

- Reagents: Lithium Hydroxide (LiOH), THF/Water (3:1).
- Procedure: Dissolve the thioamide ester in THF/Water. Add LiOH (2.0 eq) and stir at room temperature for 1 hour. Acidify carefully with 1N HCl to pH 3. Extract the precipitate

(**Tolrestat-d3**) with Ethyl Acetate. Recrystallize from Ethanol/Water.

## Analytical Validation

To ensure the synthesized material is suitable for use as an Internal Standard, it must meet strict criteria.<sup>[5]</sup>

Method	Acceptance Criteria	Purpose
<sup>1</sup> H-NMR (DMSO-d <sub>6</sub> )	Absence of singlet at ~3.1 ppm (corresponding to N-CH <sub>3</sub> ). Presence of aromatic signals (7.5–8.5 ppm) and O-CH <sub>3</sub> (4.0 ppm).	Confirms incorporation of deuterium (silence of N-CH <sub>3</sub> protons).
Mass Spectrometry (ESI-)	Major peak at m/z 359.1 [M-H] <sup>-</sup> . No significant peak at m/z 356.1 (<0.5%).	Confirms isotopic purity and lack of native drug interference.
HPLC Purity	>98% area under curve (AUC).	Ensures chemical purity.

## Applications in Bioanalysis (LC-MS/MS)

**Tolrestat-d3** is the gold standard for quantifying Tolrestat in plasma or tissue samples. Its elution time is virtually identical to Tolrestat, ensuring it experiences the same matrix suppression/enhancement at the ionization source.

## Mass Spectrometry Conditions

Tolrestat is an acidic drug and ionizes best in Negative Electrospray Ionization (ESI-) mode.

- Source: ESI Negative<sup>[6]</sup>
- Spray Voltage: -3500 V
- Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (Gradient)
- Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex)

## MRM Transitions

For Multiple Reaction Monitoring (MRM), the following transitions are recommended for method development:

Analyte	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)	Loss Identity
Tolrestat	356.1 [M-H] <sup>-</sup>	312.1	15–20	Decarboxylation (-CO <sub>2</sub> )
Tolrestat	356.1 [M-H] <sup>-</sup>	157.0	30–35	Naphthalene fragment
Tolrestat-d3	359.1 [M-H] <sup>-</sup>	315.1	15–20	Decarboxylation (-CO <sub>2</sub> )

Note: The mass shift of +3 Da is maintained in the product ion (312 vs 315) because the deuterium label is on the N-methyl group, which remains attached to the core after decarboxylation.

## Protocol: Sample Preparation

- Aliquot: 50 µL human plasma.
- IS Addition: Add 10 µL of **Tolrestat-d3** working solution (1000 ng/mL in MeOH).
- Precipitation: Add 200 µL Acetonitrile (cold). Vortex for 1 min.
- Centrifugation: 10,000 x g for 10 min at 4°C.
- Injection: Inject 5 µL of the supernatant into the LC-MS/MS.

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